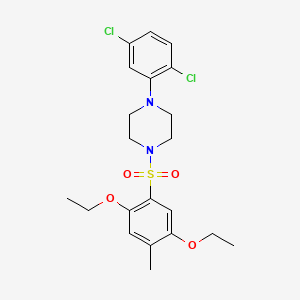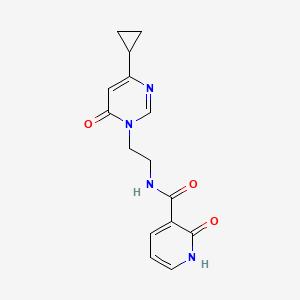
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Wirkmechanismus
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, but only partially, which means that it has a weaker effect than a full agonist. The activation of the 5-HT1A receptor by 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of the hypothalamic-pituitary-adrenal axis, and the modulation of pain perception. It has also been found to affect the cardiovascular system, the gastrointestinal system, and the immune system. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, there are also some limitations to its use, including its potential toxicity at high doses and its potential to interact with other neurotransmitter systems in the brain.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine and its effects on the brain and body. One direction is to investigate the role of the 5-HT1A receptor in the regulation of stress and anxiety, and to explore the potential therapeutic applications of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine and other serotonin agonists in the treatment of these conditions. Another direction is to study the effects of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine on other neurotransmitter systems in the brain, such as the dopamine and norepinephrine systems, and to explore the potential interactions between these systems. Finally, there is a need for further research to determine the safety and potential toxicity of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine, particularly at high doses.
Synthesemethoden
The synthesis of 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine involves the reaction of 2,5-dichlorophenylpiperazine with 2,5-diethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has been used extensively in scientific research as a tool to study the function and regulation of various neurotransmitter systems in the brain. It has been found to interact with the serotonin system, particularly the 5-HT1A receptor, and has been used to study the role of this receptor in various physiological and behavioral processes. 1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine has also been used to study the effects of serotonin agonists on the regulation of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O4S/c1-4-28-19-14-21(20(29-5-2)12-15(19)3)30(26,27)25-10-8-24(9-11-25)18-13-16(22)6-7-17(18)23/h6-7,12-14H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQJJJAMDDCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-(2,5-diethoxy-4-methylbenzenesulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)

![N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2651234.png)



![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2651242.png)





